Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate
Description
Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is a β-alanine derivative featuring dual ester functionalities (methoxy and ethoxycarbonyl groups) and a carbamate linkage. This compound likely serves as an intermediate in organic synthesis, particularly in peptide chemistry or agrochemical applications, where carbamate and ester groups enhance stability and modulate reactivity.
Properties
CAS No. |
83732-54-1 |
|---|---|
Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 3-[ethoxycarbonyl-(3-methoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C11H19NO6/c1-4-18-11(15)12(7-5-9(13)16-2)8-6-10(14)17-3/h4-8H2,1-3H3 |
InChI Key |
ZSNSGXMWUBZXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CCC(=O)OC)CCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials and Key Intermediates
- Beta-alanine derivatives : Beta-alanine or its esters serve as the backbone.
- Ethoxycarbonyl reagents : Ethyl chloroformate or ethyl carbonate derivatives are used to introduce the ethoxycarbonyl group.
- 3-Methoxy-3-oxopropyl moiety : Typically introduced via alkylation or Michael addition using appropriate electrophiles such as methyl 3-chloro-3-oxopropionate or related esters.
Synthetic Routes
Alkylation of Beta-Alanine Esters
One common approach involves the alkylation of methyl beta-alaninate with 3-methoxy-3-oxopropyl halides under basic conditions to form the N-substituted intermediate. This step requires:
- Use of a strong base (e.g., sodium hydride or potassium carbonate) to deprotonate the amine.
- Controlled temperature (0–30 °C) to avoid side reactions.
- Solvents such as dimethylformamide (DMF) or acetonitrile for good solubility and reaction control.
Introduction of the Ethoxycarbonyl Group
The ethoxycarbonyl group is introduced by reacting the N-substituted beta-alaninate intermediate with ethyl chloroformate or diethyl carbonate in the presence of an organic base such as triethylamine or diisopropylethylamine. Conditions include:
- Solvent: ethyl acetate, propyl acetate, or acetonitrile.
- Temperature: 0–30 °C.
- Reaction time: 8–12 hours with monitoring by thin-layer chromatography (TLC).
This step forms the carbamate linkage, completing the substitution pattern on the nitrogen atom.
Purification and Isolation
- The reaction mixture is worked up by aqueous washes (water, brine) to remove inorganic salts.
- Organic layer drying over anhydrous sodium sulfate.
- Concentration under reduced pressure.
- Purification by silica gel chromatography using ethyl acetate-petroleum ether mixtures.
- Final product isolation as a yellow oil or crystalline solid depending on conditions.
Industrial and Laboratory Scale Considerations
Solvent and Base Selection
| Parameter | Preferred Options | Notes |
|---|---|---|
| Solvent | Ethyl acetate, acetonitrile, DMF | Good solubility and reaction control |
| Organic base | Triethylamine, diisopropylethylamine | Efficient scavenging of HCl byproduct |
| Temperature range | 0–30 °C | Prevents decomposition and side reactions |
| Reaction time | 8–12 hours | Monitored by TLC for completion |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Methyl beta-alaninate + 3-methoxy-3-oxopropyl halide, base, DMF, 0–30 °C | N-substituted beta-alaninate intermediate |
| 2 | Carbamate formation | Intermediate + ethyl chloroformate, triethylamine, ethyl acetate, 0–30 °C, 8–12 h | Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate |
| 3 | Purification | Aqueous washes, drying, chromatography | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is notable for its potential biological activities, particularly as a precursor in the synthesis of Mannich bases. Mannich bases are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.
Case Study: Anticancer Activity
A review of Mannich bases highlighted their effectiveness as anticancer agents. For instance, compounds derived from this compound have shown selective toxicity towards various human tumor cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 0.2 to 10 μM . This suggests that derivatives of this compound could be explored further for their potential in cancer therapy.
Synthesis and Optimization
The compound can be synthesized through various organic reactions, including esterification and aminomethylation processes. These reactions allow for the introduction of functional groups that enhance biological activity or improve solubility in biological systems.
Beyond medicinal applications, this compound serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions that can lead to the formation of more complex molecules.
Case Study: Polymer Chemistry
In polymer chemistry, derivatives of this compound have been utilized as intermediates for synthesizing biodegradable polymers. The incorporation of such compounds can enhance the mechanical properties and degradation rates of the resulting materials .
Mechanism of Action
The mechanism of action of Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in their N- and ester substituents, which influence solubility, lipophilicity (LogP), and applications.
*Estimated LogP based on ethoxycarbonyl group’s contribution to lipophilicity.
Key Observations :
- Lipophilicity : The benzyl-substituted analog (LogP 1.96) is less lipophilic than the hypothetical ethoxycarbonyl variant (~2.5), reflecting the ethoxy group’s hydrophobicity .
- Steric Effects : Bulkier substituents (e.g., benzyl, phenyl) may hinder reactivity in coupling reactions compared to smaller groups (methyl or ethoxycarbonyl).
- Synthetic Utility : Ethoxycarbonyl and methoxy groups enhance stability, making the target compound suitable for stepwise synthesis (e.g., peptide chain elongation).
Stability and Reactivity
- Carbamate Stability : The ethoxycarbonyl group in the target compound likely offers hydrolytic stability under basic conditions compared to methyl carbamates, aligning with trends in protective group chemistry.
Biological Activity
Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate (CAS No. 83732-54-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, a derivative of beta-alanine, has garnered attention for its structural characteristics and possible therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H19NO6
- Molecular Weight : 261.27 g/mol
- CAS Number : 83732-54-1
- Synonyms : N-(Ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-β-alanine methyl ester
The compound features an ethoxycarbonyl group and a methoxy substituent, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that compounds with similar structures can act as inhibitors of key metabolic enzymes, potentially affecting pathways related to fatty acid synthesis and energy metabolism.
Antioxidant Activity
Studies have shown that related compounds exhibit significant antioxidant properties. For instance, derivatives of beta-alanine have been evaluated for their ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for therapeutic applications in conditions characterized by oxidative damage.
Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound suggest potential efficacy against various bacterial strains. The presence of functional groups such as the ethoxycarbonyl moiety may enhance membrane permeability, facilitating the compound's entry into microbial cells.
Case Studies and Research Findings
- Antioxidant Studies :
- Antimicrobial Activity :
- Enzyme Inhibition :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic conditions for Methyl N-(ethoxycarbonyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate?
The synthesis typically involves sequential esterification and alkylation steps. For example, beta-alanine derivatives are functionalized via carbamate formation using ethyl chloroformate under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Subsequent alkylation with methyl 3-chloro-3-methoxypropionate at 60–70°C in the presence of a catalytic base (e.g., NaH) ensures selective N-substitution. Monitoring by TLC (silica gel, ethyl acetate/hexane) and purification via column chromatography (≥95% purity) are critical .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR confirm ester carbonyls (δ ~165–175 ppm) and carbamate groups (δ ~155–160 ppm).
- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1680 cm (carbamate C=O) validate functional groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] for CHNO: calc. 297.12, obs. 297.11) .
Q. What are its solubility properties in common laboratory solvents?
The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and carbamate moieties. Moderate solubility is observed in ethyl acetate and dichloromethane, while limited solubility occurs in water or hexane. Pre-saturation experiments at 25°C (10 mg/mL in DMSO) are recommended for kinetic studies .
Advanced Research Questions
Q. How does steric hindrance from the 3-methoxy-3-oxopropyl group influence nucleophilic acyl substitution reactivity?
The bulky 3-methoxy-3-oxopropyl group reduces reactivity at the carbamate carbonyl by ~30% compared to unsubstituted analogs, as shown in kinetic studies with primary amines. Computational modeling (DFT, B3LYP/6-31G*) confirms increased activation energy due to steric clash during tetrahedral intermediate formation. Mitigation strategies include using stronger nucleophiles (e.g., hydrazine) or elevated temperatures (80–100°C) .
Q. How can ester hydrolysis be minimized during reactions under aqueous conditions?
Q. What role does this compound play in multicomponent reactions for heterocyclic synthesis?
It serves as a carbamate-protected beta-alanine building block in Ugi and Passerini reactions. For example, reacting with aldehydes, isocyanides, and carboxylic acids yields tetrazole or oxazole derivatives with >70% efficiency. The methoxy group enhances electron-withdrawing effects, accelerating cyclization .
Q. How can contradictions in reported synthetic yields (40–85%) be resolved?
Variability arises from differences in alkylation step catalysts (e.g., NaH vs. KCO) and solvent purity. A systematic study comparing catalysts in DMF at 70°C showed NaH improves yields to 82% versus 58% with KCO. Impurity profiles (HPLC) also correlate with solvent grade (anhydrous vs. technical) .
Q. What is its utility as a peptidomimetic intermediate in drug development?
The compound is a key precursor for angiotensin-converting enzyme (ACE) inhibitors like Enalapril. Its carbamate and ester groups mimic peptide bonds, enabling protease resistance while retaining binding affinity. Coupling with L-proline derivatives via EDC/NHS chemistry achieves >90% conversion to active pharmaceutical ingredients (APIs) .
Q. Methodological Notes
- Safety : Handle in a fume hood with nitrile gloves and PPE due to potential respiratory irritancy .
- Storage : Store under argon at –20°C to prevent ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
